molecular formula C9H6ClNO2 B3328278 (2-Chloro-4-formylphenoxy)acetonitrile CAS No. 443289-82-5

(2-Chloro-4-formylphenoxy)acetonitrile

Cat. No.: B3328278
CAS No.: 443289-82-5
M. Wt: 195.6 g/mol
InChI Key: XMFATTQHJOKGSA-UHFFFAOYSA-N
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Description

(2-Chloro-4-formylphenoxy)acetonitrile is an organic compound with the molecular formula C9H6ClNO2. It is a yellow to brown solid and is known for its applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-formylphenoxy)acetonitrile typically involves the reaction of 2-chloro-4-formylphenol with acetonitrile in the presence of a base. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-formylphenoxy)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chloro-4-formylphenoxy)acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (2-Chloro-4-formylphenoxy)acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The compound’s aldehyde and nitrile groups play a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-4-formylphenoxy)acetonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Properties

IUPAC Name

2-(2-chloro-4-formylphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-8-5-7(6-12)1-2-9(8)13-4-3-11/h1-2,5-6H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFATTQHJOKGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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